ghrp 6

Overview

Description

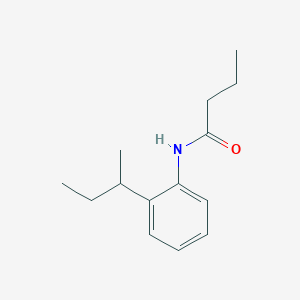

Growth Hormone-Releasing Peptide 6 (GHRP-6) is a synthetic met-enkephalin analog known for its effectiveness in releasing growth hormones crucial for muscle development and recovery . It’s utilized by fitness professionals for pronounced muscle gains, decreased body fat, and reducing recovery time .

Synthesis Analysis

GHRP-6 is synthesized using a Fmoc-compatible solid-phase protocol relying on N-alkylation with five- and six-membered cyclic sulfamidates, followed by lactam annulation under microwave heating .Molecular Structure Analysis

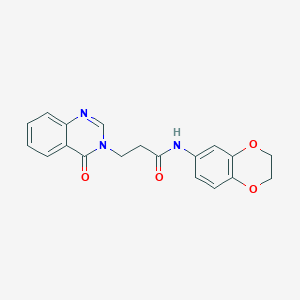

The molecular formula of GHRP-6 is C46H56N12O6 . The sequence of GHRP-6 is His-D-Trp-Ala-Trp-D-Phe-Lys .Chemical Reactions Analysis

The sequence of GHRP-6 signals the human brain to release growth hormones from the pituitary gland while obstructing the release of Somatostatin, which regulates the endocrine system . When GHRP-6 and insulin are administered simultaneously, GH response to GHRP-6 is increased .Physical And Chemical Properties Analysis

GHRP-6 is a synthetic hexapeptide that stimulates the secretion of growth hormone by pituitary somatotrophs, cells in the anterior pituitary that release pituitary growth hormone .Scientific Research Applications

Appetite Stimulation

Research suggests that Ghrp-6 can positively influence appetite. It is an orally active growth hormone secretagogue, which means it stimulates the secretion of growth hormone, a factor that can increase appetite .

Cardiac Health

Ghrp-6 has been shown to support heart muscle cell health. This could have implications for therapies aimed at protecting heart tissue or aiding in recovery after cardiac events .

Wound Healing

Studies indicate that Ghrp-6 may aid in scar formation, which is a crucial aspect of the wound healing process. This application could be significant in medical treatments for injuries and post-surgery recovery .

Sexual Motivation

Ghrp-6 might play a role in influencing sexual motivation. While the mechanisms are not fully understood, this could lead to potential treatments for sexual dysfunctions .

Neurological Health

Animal studies have indicated that Ghrp-6 may enhance memory function and potentially mitigate the neurological effects of diseases like Parkinson’s. This suggests its use in neuroprotective therapies .

Mood Disorders

Research in mice suggests that Ghrp-6 could decrease depression and improve function in parts of the brain associated with mood, particularly under stress. This points to its potential as a novel treatment for mood disorders such as stress, anxiety, and depression .

Inflammation Reduction

Ghrp-6 has been researched for its potential in reducing inflammation. A study examining its effects discovered that it can reduce inflammation in the lungs, indicating its use in treating inflammatory conditions .

Growth and Development

In fish studies, Ghrp-6 has been shown to mimic the orexigenic action of ghrelin, increase pituitary Gh secretion, and stimulate growth rate. This application could be significant in aquaculture and animal husbandry to promote growth and development .

Mechanism of Action

Target of Action

GHRP-6, also known as Growth Hormone Releasing Peptide-6, primarily targets the ghrelin receptor , also known as the growth hormone secretagogue receptor . This receptor is located in the pituitary gland and hypothalamus in the brain .

Mode of Action

GHRP-6 works by stimulating the release of growth hormone (GH) from the pituitary gland in the brain . It achieves this by acting on the ghrelin receptor . When GHRP-6 binds to this receptor, it triggers a signaling cascade that leads to the secretion of growth hormone in a pulsatile manner . This pulsatile release of GH is more akin to the natural pattern of GH secretion in the body .

Biochemical Pathways

GHRP-6 initiates a ghrelin mimetic response, which stimulates the ghrelin receptors of the body . The ghrelin receptors enable the brain to send a signal to the pituitary gland to secrete the growth hormone . The secreted growth hormone then assists the liver to release IGF-1 .

Pharmacokinetics

It is known that ghrp-6 is a synthetic hexapeptide that stimulates the secretion of growth hormone by pituitary somatotrophs . These are cells in the anterior pituitary that release pituitary growth hormone . GHRP-6 is utilized by fitness professionals for pronounced muscle gains, decreased body fat, and reducing recovery time .

Result of Action

The administration of GHRP-6 can potentially lead to increased muscle mass, improved strength, and reduced body fat in individuals who use it . These effects include promoting muscle growth, increasing bone density, and stimulating the breakdown of fat .

Action Environment

It has been discovered that when GHRP-6 and insulin are administered simultaneously, GH response to GHRP-6 is increased . The consumption of carbohydrates and/or dietary fats, around the administration window of gh secretagogues significantly blunts the gh release .

Safety and Hazards

properties

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKXNSOCOQYQX-FUAFALNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904007 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | |

CAS RN |

87616-84-0 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-naphthyl)-4-oxo-4-[2-(3-phenyl-2-propenylidene)hydrazino]butanamide](/img/structure/B515506.png)

![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl acetate](/img/structure/B515507.png)

![N'-[1-(2-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B515509.png)

![(2E)-2-[5-bromo-2-(propan-2-yloxy)benzylidene]hydrazinecarbothioamide](/img/structure/B515510.png)

![[2-(4-Chloro-2-cyanoanilino)-2-oxoethoxy]acetic acid](/img/structure/B515513.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B515539.png)

![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B515553.png)